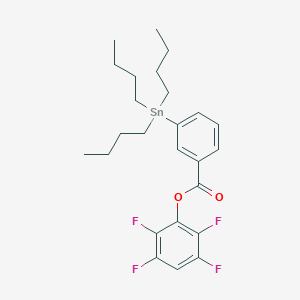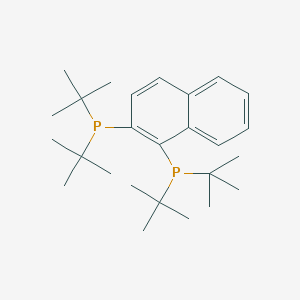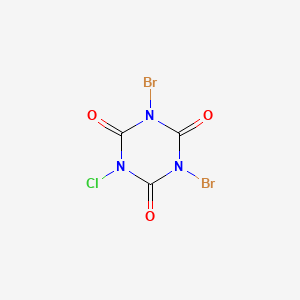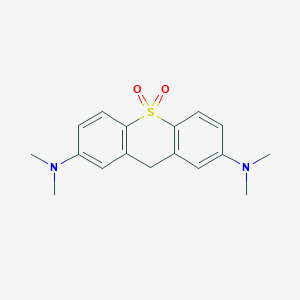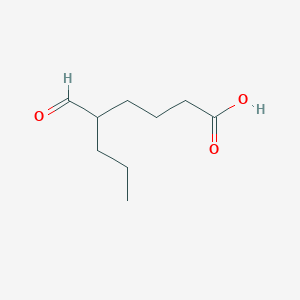![molecular formula C10H12SSe B12545271 [2-(Methylselanyl)-2-(methylsulfanyl)ethenyl]benzene CAS No. 144937-46-2](/img/structure/B12545271.png)
[2-(Methylselanyl)-2-(methylsulfanyl)ethenyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(Methylselanyl)-2-(methylsulfanyl)ethenyl]benzene is an organoselenium compound that features both selenium and sulfur atoms within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Methylselanyl)-2-(methylsulfanyl)ethenyl]benzene typically involves the reaction of benzene derivatives with selenium and sulfur-containing reagents. One common method includes the use of selenomethyl and methylsulfanyl groups, which are introduced through nucleophilic substitution reactions. The reaction conditions often require the presence of a base, such as sodium hydride or potassium tert-butoxide, and an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized to minimize the use of hazardous reagents and to maximize the efficiency of the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
[2-(Methylselanyl)-2-(methylsulfanyl)ethenyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and selenoxides.
Reduction: Reduction reactions can convert the compound back to its corresponding sulfides and selenides.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions include sulfoxides, selenoxides, and various substituted benzene derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, [2-(Methylselanyl)-2-(methylsulfanyl)ethenyl]benzene serves as a building block for the synthesis of more complex molecules
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of novel drugs with antioxidant and anticancer properties. Selenium-containing compounds are known for their biological activity, and this compound is no exception.
Industry
In the materials science field, this compound can be used to create advanced materials with specific electronic and optical properties. Its ability to undergo various chemical modifications makes it a versatile component in the design of new materials.
Wirkmechanismus
The mechanism of action of [2-(Methylselanyl)-2-(methylsulfanyl)ethenyl]benzene involves its interaction with biological molecules through redox reactions. The selenium and sulfur atoms can participate in electron transfer processes, which can modulate the activity of enzymes and other proteins. These interactions can lead to the generation of reactive oxygen species (ROS) and the modulation of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophenes: Compounds containing sulfur in a five-membered ring structure.
Selenophenes: Compounds containing selenium in a five-membered ring structure.
Benzothiophenes: Benzene fused with a thiophene ring.
Benzoselenophenes: Benzene fused with a selenophene ring.
Uniqueness
[2-(Methylselanyl)-2-(methylsulfanyl)ethenyl]benzene is unique due to the presence of both selenium and sulfur atoms in its structure, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
144937-46-2 |
|---|---|
Molekularformel |
C10H12SSe |
Molekulargewicht |
243.24 g/mol |
IUPAC-Name |
(2-methylselanyl-2-methylsulfanylethenyl)benzene |
InChI |
InChI=1S/C10H12SSe/c1-11-10(12-2)8-9-6-4-3-5-7-9/h3-8H,1-2H3 |
InChI-Schlüssel |
JYYFKYGJFBFYII-UHFFFAOYSA-N |
Kanonische SMILES |
CSC(=CC1=CC=CC=C1)[Se]C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



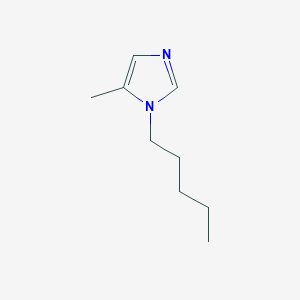

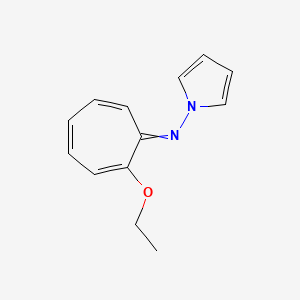
![N-[(3-Chlorophenyl)carbamoyl]-6-ethylpyridine-3-carbothioamide](/img/structure/B12545222.png)
![Methyl 4-[(3-aminopropyl)carbamoyl]benzoate](/img/structure/B12545225.png)

